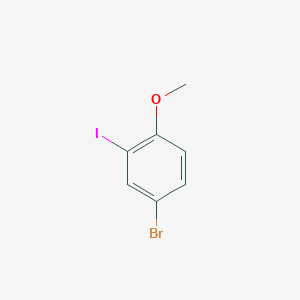

4-Bromo-2-iodo-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPNHFOXNXLPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450635 | |

| Record name | 4-Bromo-2-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-59-7 | |

| Record name | 4-Bromo-2-iodo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Multifunctionalized Aryl Precursor in Organic Chemistry

The utility of 4-Bromo-2-iodo-1-methoxybenzene in organic synthesis stems from the differential reactivity of its carbon-halogen bonds and the directing effects of the methoxy (B1213986) group. The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond. This difference in reactivity allows for selective functionalization at the C-I position while leaving the C-Br bond intact for subsequent transformations. nih.gov

This chemoselectivity is a cornerstone of its application, enabling sequential cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. acs.org For instance, a reaction can be performed at the iodo-substituted position, followed by a different coupling reaction at the bromo-substituted position in a one-pot or sequential manner. nih.gov This stepwise approach is highly efficient for creating diverse and complex molecular scaffolds from a single starting material.

The methoxy group also plays a crucial role, acting as an ortho-para directing group in electrophilic aromatic substitution reactions. wikipedia.org Its electron-donating nature activates the aromatic ring, influencing the regioselectivity of further substitutions. This electronic influence, combined with the distinct reactivities of the two halogen atoms, makes this compound a prime substrate for synthesizing intricately substituted aromatic compounds that are often key intermediates in the synthesis of pharmaceuticals and functional materials. nih.gov

Academic Research Landscape and Interdisciplinary Relevance

The unique structural features of 4-Bromo-2-iodo-1-methoxybenzene have positioned it as a valuable tool in various academic research areas, extending beyond traditional organic synthesis into interdisciplinary fields.

In medicinal chemistry, polysubstituted aromatic compounds are fundamental scaffolds for the development of novel therapeutic agents. The ability to selectively introduce different functional groups onto the benzene (B151609) ring of this compound allows for the systematic exploration of structure-activity relationships. For example, related bromo-methoxy-aminoazobenzene derivatives have been synthesized and studied for their potential as photoswitches in biological systems. researchgate.net Furthermore, similar structures are used as starting materials in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) for toxicological research. nih.gov

In the realm of materials science, functionalized anisole (B1667542) derivatives are gaining traction. Anisole-based compounds are being investigated as greener solvents and components in the fabrication of advanced materials. mdpi.commdpi.com For instance, they have been employed in the synthesis of hole-transport materials for perovskite solar cells, highlighting the potential of such precursors in developing next-generation energy technologies. mdpi.com The ability to construct specific, highly substituted aromatic structures is critical for tuning the electronic and photophysical properties of organic materials used in electronics and photonics.

The academic interest in this compound and related compounds is also driven by the continuous development of new synthetic methodologies. Research focusing on the selective functionalization of polyhalogenated arenes often utilizes such molecules as benchmark substrates to demonstrate the efficiency and selectivity of new catalytic systems. nih.govorganic-chemistry.org

Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| CAS Number | 98273-59-7 |

| Appearance | Solid |

| SMILES | COC1=C(I)C=C(Br)C=C1 |

| InChI Key | CTPNHFOXNXLPCW-UHFFFAOYSA-N |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Bromo-2-iodo-1-methoxybenzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. Analysis of a 400 MHz ¹H NMR spectrum shows a singlet for the methoxy (B1213986) group protons and a set of signals for the three aromatic protons. rsc.org

The methoxy (-OCH₃) protons appear as a sharp singlet at approximately 3.86 ppm. rsc.org This is a characteristic chemical shift for methoxy groups attached to an aromatic ring. The singlet nature of this peak indicates the absence of any adjacent protons to couple with.

The aromatic region of the spectrum displays three signals, corresponding to the protons on the substituted benzene (B151609) ring. Based on the substitution pattern, these protons are at positions 3, 5, and 6. Their chemical shifts and coupling patterns are as follows:

A doublet at approximately 7.88 ppm is assigned to the proton at position 3 (H-3). rsc.org

A doublet of doublets observed between 7.39-7.42 ppm corresponds to the proton at position 5 (H-5). rsc.org

A doublet appearing between 6.67-6.70 ppm is attributed to the proton at position 6 (H-6). rsc.org

The specific coupling constants (J-values) between these protons would further confirm their relative positions on the aromatic ring.

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| 3.86 | Singlet (s) | -OCH₃ |

| 6.67-6.70 | Doublet (d) | Aromatic H |

| 7.39-7.42 | Doublet of Doublets (dd) | Aromatic H |

| 7.87-7.88 | Doublet (d) | Aromatic H |

Data sourced from a 400 MHz spectrum in CDCl₃. rsc.org

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of this compound. A spectrum recorded at 100.6 MHz in CDCl₃ shows seven distinct signals, one for each of the seven carbon atoms in the molecule. rsc.org

The signal for the methoxy carbon (-OCH₃) appears at approximately 57.0 ppm. rsc.org The six aromatic carbons are observed in the typical downfield region for aromatic compounds. The carbon atom bearing the iodine (C-2) is significantly shielded due to the "heavy atom effect" and appears at a chemical shift of about 87.1 ppm. rsc.org The other carbon signals are found at 112.4, 113.8, 132.6, 141.6, and 157.9 ppm, corresponding to the remaining five carbons of the benzene ring. rsc.org The specific assignments of these signals to the individual carbons (C-1, C-3, C-4, C-5, and C-6) would be definitively confirmed using 2D NMR techniques.

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

| 57.0 | -OCH₃ |

| 87.1 | C-I |

| 112.4 | Aromatic C |

| 113.8 | Aromatic C-Br |

| 132.6 | Aromatic C-H |

| 141.6 | Aromatic C-H |

| 157.9 | C-OCH₃ |

Data sourced from a 100.6 MHz spectrum in CDCl₃. rsc.org

While this compound does not itself contain fluorine, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of its fluorinated analogs or for detecting any fluorinated impurities. If a fluorine atom were introduced into the molecule, for example, creating a compound like 4-Bromo-2-iodo-1-fluoro-5-methoxybenzene, ¹⁹F NMR would provide a direct and highly sensitive method for its detection and structural analysis. The chemical shift of the fluorine signal would be highly dependent on its position on the aromatic ring and the nature of the adjacent substituents. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei would provide valuable information for confirming the substitution pattern.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would reveal the connectivity between the aromatic protons H-3, H-5, and H-6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal, for instance, connecting the proton at ~7.88 ppm to the carbon at either 132.6 or 141.6 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton. For example, the methoxy protons at 3.86 ppm would show a correlation to the C-1 carbon (at 157.9 ppm), confirming the attachment of the methoxy group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₆BrIO), the calculated monoisotopic mass is 311.8647 Da. uni.lu An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition. The technique can also provide information about the isotopic distribution, which for a compound containing both bromine (with isotopes ⁷⁹Br and ⁸¹Br) and iodine (monoisotopic ¹²⁷I) would show a characteristic pattern.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆BrIO |

| Monoisotopic Mass | 311.8647 Da |

| Predicted [M+H]⁺ | 312.8720 |

| Predicted [M+Na]⁺ | 334.8539 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the compound is vaporized and separated from potential impurities as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its preliminary identification. Upon elution from the GC column, the molecules are ionized, commonly through electron ionization (EI). This process generates a parent molecular ion ([M]⁺) and a series of fragment ions.

For this compound, the mass spectrum displays a molecular ion peak corresponding to its molecular weight. An electron ionization mass spectrum shows a molecular ion at an m/z of 312. echemi.com The fragmentation pattern is unique to the molecule's structure and provides definitive confirmation of its identity. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) results in a characteristic isotopic pattern in the mass spectrum, further aiding in structural confirmation.

Researchers utilize GC-MS to assess the purity of synthesized this compound by detecting and quantifying any residual starting materials, solvents, or byproducts from the synthesis. For instance, in syntheses starting from 4-bromo-2-methoxyaniline, GC-MS can identify incompletely reacted precursors or side-products formed during the diazotization and iodination steps.

Table 1: GC-MS Data for this compound

| Parameter | Observation | Significance |

| Molecular Ion (M⁺) | m/z 312 echemi.com | Confirms the molecular weight of the compound. |

| Isotopic Pattern | Characteristic peaks for Br/I presence | Confirms the presence of halogen atoms. |

| Retention Time | Specific to GC conditions | Used for compound identification and purity check. |

| Fragmentation | Unique pattern | Provides a structural fingerprint of the molecule. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

When dealing with complex matrices or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. It is particularly valuable for monitoring reaction progress and analyzing mixtures containing this compound without the need for derivatization.

LC-MS separates components of a mixture in the liquid phase before they are introduced into the mass spectrometer. Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are used for the separation. Following separation, the analyte is ionized using softer ionization techniques than GC-MS, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

This method is crucial for identifying metabolites of related compounds in biological systems and can be applied to study the behavior of this compound in complex environments. researchgate.net Predicted collision cross-section (CCS) values, which are a measure of the ion's size and shape in the gas phase, can be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺) and used to increase confidence in its identification within a complex mixture. uni.lu

Table 2: Predicted LC-MS Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 312.87198 | 141.5 |

| [M+Na]⁺ | 334.85392 | 147.3 |

| [M+K]⁺ | 350.82786 | 143.1 |

| [M+NH₄]⁺ | 329.89852 | 159.6 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The presence of the methoxy group (-OCH₃) is identified by C-H stretching vibrations around 2850-3000 cm⁻¹ and a strong C-O (ether) stretching band. libretexts.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The substitution pattern on the benzene ring influences the positions of C-C in-ring stretching vibrations (typically 1450-1600 cm⁻¹) and the C-H out-of-plane bending bands (650-1000 cm⁻¹), which can provide clues about the arrangement of the bromo, iodo, and methoxy groups. The C-Br and C-I stretching vibrations are found in the fingerprint region of the spectrum, at lower wavenumbers.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (-OCH₃) | Stretch | 3000-2850 |

| Aromatic C=C | In-ring stretch | 1600-1450 |

| C-O (Ether) | Stretch | ~1250 (asymmetric), ~1040 (symmetric) |

| C-Br | Stretch | 680-515 |

| C-I | Stretch | 600-500 |

Reference ranges adapted from general IR spectroscopy principles. libretexts.orgdocbrown.info

X-ray Diffraction for Solid-State Structural Determination

While a specific crystal structure for this compound is not widely published, the methodology is standard for halogenated aromatic compounds. researchgate.net To perform this analysis, a suitable single crystal of the compound is grown and mounted in an X-ray diffractometer. The crystal diffracts the X-ray beam into a unique pattern of reflections. By analyzing the intensities and positions of these reflections, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

This analysis would reveal the exact bond lengths of C-Br, C-I, C-O, and C-C bonds, the angles between the substituents on the benzene ring, and how the molecules pack together in the crystal lattice. This packing information is influenced by intermolecular forces, such as halogen bonding (I···I, I···Br, I···O), which are common in such structures. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatography is indispensable for both the purification of this compound after synthesis and for the analytical assessment of its purity.

Following its synthesis, crude this compound is often purified using column chromatography, a preparative technique designed to isolate the desired product from unreacted starting materials and byproducts. echemi.com A common approach involves flash chromatography using silica (B1680970) gel as the stationary phase. echemi.com

The crude mixture is loaded onto the top of the silica gel column, and a solvent system (eluent) is passed through it. The separation occurs based on the differential adsorption of the components to the silica gel. For this compound, a non-polar to moderately polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate, is effective. echemi.com Fractions are collected as the eluent exits the column, and those containing the pure product are combined and concentrated to yield the purified compound, often as a solid. echemi.com

To accurately quantify the purity of the final product, high-resolution analytical techniques like HPLC and UPLC are employed. bldpharm.com These methods use a stationary phase packed into a column and a liquid mobile phase to separate components with high efficiency and sensitivity.

A small, precise amount of the this compound sample is injected into the instrument. As it passes through the column, components are separated and detected, typically by a UV detector. The resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity, often expressed as a percentage. UPLC, which uses smaller particle sizes in the column, offers even faster analysis times and higher resolution compared to traditional HPLC.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of 4-bromo-2-iodo-1-methoxybenzene. These calculations allow for the prediction of various molecular properties by approximating the electron density of the system.

Geometry Optimization and Conformational Analysis

The geometry of this compound can be optimized using DFT methods to find the most stable three-dimensional arrangement of its atoms. For substituted anisoles, a key aspect of conformational analysis is the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. researchgate.net The rotational barrier of the C-O bond determines the preferred conformation. researchgate.net

Computational studies on similar molecules, like anisole (B1667542) and its derivatives, have shown that the planar conformer, where the methoxy group lies in the plane of the benzene ring, is often the most stable. researchgate.net However, the presence of bulky ortho-substituents, such as the iodine atom in this compound, can introduce steric hindrance, potentially leading to a non-planar ground state. In a related compound, 4-bromo-2-chloro-1-methoxybenzene, the methoxy group is observed to be slightly rotated out of the plane of the benzene ring. researchgate.net A similar deviation would be expected for this compound due to the larger size of the iodine atom.

Table 1: Predicted Conformational Properties of this compound

| Property | Predicted Outcome | Rationale |

| Methoxy Group Orientation | Non-planar with respect to the benzene ring | Steric hindrance from the ortho-iodo substituent likely forces the methoxy group out of the plane to minimize repulsion. |

| Most Stable Conformer | The conformer with the methoxy group angled away from the iodine atom | This arrangement would minimize steric strain between the methyl group of the methoxy moiety and the bulky iodine atom. |

This table is illustrative and based on principles from related compounds, as specific conformational analysis data for this compound is not available in the provided search results.

Modeling of Transition States and Reaction Energy Profiles

DFT calculations are crucial for modeling the transition states and determining the reaction energy profiles of reactions involving this compound. By mapping the energy landscape of a reaction, chemists can understand its feasibility, kinetics, and mechanism. For instance, in nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to calculate the activation energies for the substitution of either the bromine or the iodine atom.

Theoretical studies on iodobenzene (B50100) derivatives have successfully employed DFT to model transition states in various reactions, such as base-catalyzed halogen dance isomerizations. researchgate.net These studies propose iodo-bridged transition states and lay out possible isomerization and disproportionation pathways. researchgate.net The higher reactivity of the C-I bond compared to the C-Br bond suggests that reactions would preferentially occur at the iodine-substituted position.

Elucidation of Reaction Mechanisms and Pathways through Computational Simulations

Computational simulations provide a detailed view of reaction mechanisms that are often difficult to observe experimentally. For this compound, simulations can elucidate the step-by-step pathway of reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These simulations can reveal the nature of intermediates, the role of catalysts, and the energetic barriers between different steps.

For example, in a hypothetical nucleophilic substitution reaction, computational simulations could track the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in nucleophilic aromatic substitution), and the departure of the leaving group (iodide or bromide). The relative energies of the intermediates and transition states for substitution at the C2 (iodo) versus the C4 (bromo) position would clarify the regioselectivity of the reaction.

Prediction of Regioselectivity and Stereochemical Outcomes

The presence of two different halogen substituents on the benzene ring of this compound makes the prediction of regioselectivity a key challenge. DFT calculations can predict where a reaction is most likely to occur. The electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group influence the electron density distribution around the ring, which in turn dictates the preferred site of attack for electrophiles or nucleophiles.

Generally, the carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group in nucleophilic substitution and cross-coupling reactions. Therefore, it is predicted that reactions involving the substitution of a halogen will preferentially occur at the C2 position. Computational models can quantify this preference by comparing the activation energies for reactions at both sites. nih.gov

Table 2: Predicted Regioselectivity in Common Reactions of this compound

| Reaction Type | Predicted Major Product | Rationale |

| Nucleophilic Aromatic Substitution | Substitution of Iodine | The C-I bond is weaker and more readily cleaved than the C-Br bond. |

| Suzuki Coupling | Coupling at the C2 position | The oxidative addition of the palladium catalyst is typically faster for aryl iodides than for aryl bromides. |

| Grignard Reagent Formation | Formation at the C2 position | The higher reactivity of the C-I bond facilitates the insertion of magnesium. |

This table is illustrative and based on established principles of organic reactivity and computational studies on similar compounds. Specific predictive data for this compound is not available in the provided search results.

Consideration of Solvent Effects and Dispersion Correction in Theoretical Models

The accuracy of theoretical predictions can be significantly improved by including the effects of the solvent and weak intermolecular interactions, such as dispersion forces. For reactions in solution, the use of implicit solvent models like the Conductor-like Polarizable Continuum Model (CPCM) is common. nih.govunirioja.essmf.mx These models represent the solvent as a continuous medium with a specific dielectric constant, which can influence the energies of reactants, products, and transition states.

Studies on iodobenzene derivatives have shown that while halogen bonding distances may shorten in polar solvents, the interaction energies can decrease, indicating a destabilizing effect of the solvent on this type of interaction. nih.gov Dispersion corrections are also important, especially when modeling systems with bulky groups or non-covalent interactions, as they account for the attractive forces that are not fully captured by standard DFT functionals.

Applications in Complex Molecular Synthesis and Material Science Research

Building Block for Polyfunctionalized Aromatic Systems

The primary application of 4-Bromo-2-iodo-1-methoxybenzene lies in its role as a precursor for polyfunctionalized aromatic compounds. Its structure is ideal for stepwise cross-coupling reactions, where the more reactive C-I bond can be functionalized while leaving the more stable C-Br bond intact for a subsequent reaction.

The 1,1'-biaryl motif is a fundamental structural core found in many biologically active molecules, natural products, and advanced materials. researchgate.net this compound serves as an excellent starting material for creating substituted biaryl compounds. The significant difference in reactivity between the aryl-iodide and aryl-bromide moieties allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Chemists can first exploit the higher reactivity of the C-I bond to introduce an aryl group at the 2-position. The remaining bromo group at the 4-position can then be subjected to a second, distinct coupling reaction to introduce a different aryl or alkyl group. This stepwise approach provides a powerful and flexible strategy for the regioselective synthesis of unsymmetrical biaryls, which are often challenging to prepare using other methods. This controlled, sequential functionalization is critical for building the complex, three-dimensional structures required for specific biological or material functions. nih.gov

Beyond biaryl synthesis, this compound is a key intermediate for creating a wide array of multi-functionalized aromatic precursors. The iodo and bromo groups can be replaced with numerous other functionalities through various chemical transformations. For instance, the iodo group can be converted into an alkyne via Sonogashira coupling, a boronic ester via a Miyaura borylation, or a cyano group. Subsequently, the less reactive bromo group can be targeted for a different transformation. This orthogonal reactivity is instrumental in assembling complex molecules where precise positioning of different functional groups is paramount.

Role as an Intermediate in Pharmaceutical Research

Substituted dihaloaromatic compounds are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While direct citation of this compound in the synthesis of a specific marketed drug is not prevalent in public literature, its structural motifs are common in medicinal chemistry. For example, related structures like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) are known intermediates in the synthesis of dapagliflozin, a drug used to treat type 2 diabetes. google.com The synthesis of biphenyl-4-carboxylic acid derivatives, which are known to inhibit tubulin polymerization and act as anticancer agents, also employs halogenated phenyl compounds. nih.gov The unique substitution pattern of this compound makes it a valuable precursor for generating libraries of complex molecules for drug discovery screening programs.

Utility in Agrochemical Research and Development

In the field of agrochemicals, the development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel, highly functionalized aromatic compounds. The ability to selectively introduce different groups onto the aromatic ring of this compound allows researchers to systematically modify molecular structures to optimize biological activity, selectivity, and environmental persistence. For instance, compounds containing 4-bromo-2-chlorophenyl groups have demonstrated significant inhibitory effects against malaria parasites, highlighting the importance of such halogenated scaffolds in developing bioactive agents. nih.gov This strategic functionalization is key to discovering next-generation crop protection agents.

Precursor for Advanced Materials and Ligands in Catalysis

The applications of this compound extend into material science and catalysis. The biaryl and poly-aryl structures derived from this compound are core components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials. The precise control over the final molecular structure afforded by this precursor is essential for tuning the electronic and photophysical properties of these materials.

Furthermore, this compound can be used to synthesize complex phosphine (B1218219) ligands, which are critical components of homogeneous catalysts. By elaborating the structure through sequential cross-coupling reactions, researchers can design and create highly specialized ligands that can improve the efficiency and selectivity of catalytic processes, such as those used in pharmaceutical and fine chemical manufacturing.

Compound Properties

| Property | Value |

| IUPAC Name | 4-bromo-1-iodo-2-methoxybenzene |

| Molecular Formula | C₇H₆BrIO |

| Molar Mass | 312.93 g/mol |

| CAS Number | 791642-68-7 nih.gov |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)I nih.gov |

| InChIKey | ZQPKPGBEEFOTEK-UHFFFAOYSA-N nih.gov |

Emerging Research Directions and Future Perspectives

Innovations in Catalytic Methodologies for Selective Derivatization

The presence of both a bromine and an iodine atom on the benzene (B151609) ring of 4-Bromo-2-iodo-1-methoxybenzene presents a unique challenge and opportunity for selective chemical transformations. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in many catalytic cross-coupling reactions, which allows for selective functionalization.

Modern catalytic methods are continuously being refined to enhance this selectivity. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are primary tools for this purpose. Research on similarly structured compounds, like 4-bromo-iodobenzene, has demonstrated that under carefully controlled conditions with palladium catalysts, it is possible to selectively react at the iodo position while leaving the bromo position intact researchgate.net. For instance, P-C coupling reactions with diphenylphosphine (B32561) oxide on 4-bromo-iodobenzene have shown high selectivity for the substitution of the iodine atom researchgate.net.

Beyond traditional palladium catalysis, newer methodologies are emerging. Copper-catalyzed cross-coupling reactions have also been shown to differentiate between aryl iodides and bromides, providing an alternative toolkit for chemists rsc.org. Furthermore, the field of photocatalysis is opening up new avenues for chemoselective transformations that may proceed through different mechanisms, potentially offering orthogonal selectivity to established methods nih.gov. The development of these innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound, allowing for the stepwise and controlled introduction of different functional groups.

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Palladium-Catalyzed Cross-Coupling |

|---|---|---|

| C-I | ~65 | High |

| C-Br | ~81 | Medium |

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. The integration of this compound into continuous flow platforms is a promising area of research, particularly for its derivatization through cross-coupling reactions.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is critical for achieving high selectivity in the derivatization of dihalogenated compounds. For instance, the synthesis of various anticancer drugs has been successfully adapted to continuous flow, often involving key steps like Suzuki-Miyaura cross-coupling nih.gov. These established flow chemistry protocols for coupling reactions could be readily adapted for this compound. A hypothetical flow setup would involve pumping a solution of the compound through a heated reactor column packed with a solid-supported palladium catalyst, along with a solution of the coupling partner, such as a boronic acid nih.gov. This approach not only enhances reaction efficiency but also simplifies purification, as the catalyst can be easily separated from the product stream. The on-demand synthesis of derivatives using this technology could accelerate the discovery and production of new molecules for various applications.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For this compound, this involves developing more sustainable methods for both its synthesis and subsequent reactions. Traditional syntheses of this compound and its precursors often rely on harsh reagents and cryogenic conditions, which are energy-intensive and not ideal for large-scale production google.com.

Future research will likely focus on alternatives that are more environmentally benign. One promising area is the use of photocatalysis, which can enable reactions to occur under mild conditions using visible light as a renewable energy source nih.gov. This can reduce the need for high temperatures and stoichiometric chemical oxidants or reductants. Additionally, efforts are being made to replace hazardous solvents with greener alternatives and to utilize catalytic systems that have high turnover numbers and can be recycled and reused. A patent for the related compound 4-bromo-2-methoxybenzaldehyde (B1278859) describes a process that avoids deep cryogenic temperatures, representing a move towards more practical and sustainable industrial synthesis google.com. Applying these green chemistry principles to the entire life cycle of this compound is a key goal for future research.

Exploration of Novel Biological Activities and Medicinal Chemistry Leads

The structural motif of a halogenated methoxybenzene is present in many biologically active compounds, making this compound a valuable scaffold for medicinal chemistry. The two halogen atoms provide vectors for the introduction of diverse chemical functionalities, allowing for the creation of libraries of new compounds for biological screening.

Research has shown that derivatives of bromophenols, which share a similar structural core, can exhibit significant antioxidant and anticancer activities mdpi.com. In one study, certain methylated and acetylated bromophenol derivatives were found to protect cells from oxidative damage and induce apoptosis in leukemia cells mdpi.com. Furthermore, other brominated aromatic compounds have been investigated for their antibacterial properties. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown activity against extensively drug-resistant Salmonella Typhi mdpi.com.

Direct bioactivity data for this compound is also emerging from high-throughput screening initiatives. The US Environmental Protection Agency's (EPA) databases contain information on its activity in cell-based assays, suggesting it may have effects on certain biological pathways epa.gov. These findings provide a strong rationale for the synthesis and biological evaluation of new derivatives of this compound as potential leads for new therapeutic agents.

Design and Synthesis of Advanced Functional Materials Utilizing the Compound Scaffold

The unique electronic and reactive properties of this compound make it an attractive building block for the design of advanced functional materials. The ability to selectively functionalize the C-I and C-Br bonds allows for the construction of complex, well-defined molecular architectures.

One area of application is in the synthesis of analytical standards. For example, the related compound, 4-bromo-2-chloro-1-methoxybenzene, is used as a starting material to synthesize hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for environmental and toxicological monitoring researchgate.net. Similarly, this compound could be used to create a range of other metabolite standards or molecular probes.

Furthermore, this compound can serve as a precursor to novel organophosphorus compounds through P-C coupling reactions researchgate.net. The resulting arylphosphonates have potential applications as flame retardants, ligands for catalysis, or as components of functional polymers. The sequential, selective cross-coupling reactions possible with this scaffold open the door to creating conjugated oligomers and polymers with tailored electronic and photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The future in this field will likely see this compound used as a key component in the bottom-up synthesis of a new generation of high-performance functional materials.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-iodo-1-methoxybenzene, and what reaction conditions are critical for regioselectivity?

- Methodological Answer: The synthesis typically begins with 4-bromoanisole, which undergoes regioselective iodination using Selectfluor and iodine at room temperature . This method ensures high selectivity for the ortho-position relative to the methoxy group. Key conditions include maintaining anhydrous conditions, precise stoichiometry of iodine (1.1–1.2 equivalents), and reaction monitoring via TLC. Alternative approaches may use electrophilic substitution with iodine monochloride (ICl), but Selectfluor-mediated iodination minimizes by-products and improves yields (~52%) .

Q. What spectroscopic data (e.g., NMR) are characteristic of this compound, and how can they be interpreted?

- Methodological Answer: 1H and 13C NMR spectra are critical for structural confirmation. Key peaks include:

| 1H NMR (CDCl3) | 13C NMR (CDCl3) |

|---|---|

| δ 7.87 (d, J = 2.4 Hz) | δ 157.4 (C-OCH3) |

| δ 7.40 (dd, J = 8.7, 2.4 Hz) | δ 141.1 (C-I) |

| δ 6.68 (d, J = 8.7 Hz) | δ 86.6 (C-Br) |

| δ 3.85 (s, OCH3) | δ 56.5 (OCH3) |

| The downfield aromatic protons (δ 7.87 and 7.40) confirm the electron-withdrawing effects of iodine and bromine. The methoxy singlet at δ 3.85 aligns with its deshielded environment . |

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions be optimized using this compound as a substrate, considering competing coupling sites?

- Methodological Answer: The compound’s dual halogenation (Br and I) allows sequential coupling. For example:

- Sonogashira Coupling: Prioritize iodine for coupling with aryl alkynes using Pd(PPh3)4/CuI at 60°C. The bromine remains inert under these conditions, enabling subsequent Suzuki-Miyaura coupling .

- Selectivity Control: Use bulky ligands (e.g., XPhos) to suppress homocoupling. Monitor reaction progress via GC-MS to detect intermediates like 7 (Scheme 1 in ).

- Troubleshooting: If bromine reacts prematurely, reduce Pd loading or switch to a less active catalyst (e.g., Pd(OAc)2 with AsPh3) .

Q. What strategies are effective in resolving contradictions in reported yields for the synthesis of this compound across different studies?

- Methodological Answer: Yield discrepancies (e.g., 52% vs. lower values) often arise from:

- Impurities in Starting Materials: Purify 4-bromoanisole via column chromatography (hexane/EtOAc) before iodination.

- Oxygen Sensitivity: Degas solvents and use Schlenk techniques to prevent iodine oxidation.

- Temperature Gradients: Ensure uniform RT conditions (±2°C) using a thermoregulated bath.

Cross-validate results with independent characterization (e.g., HRMS or X-ray crystallography) as in to confirm structural fidelity.

Q. How does the electronic nature of substituents influence the reactivity of this compound in sequential cross-coupling reactions?

- Methodological Answer: The methoxy group (para to bromine) acts as an electron-donating group, activating the ring for electrophilic substitution but deactivating it toward nucleophilic attack. In contrast:

- Iodine (strongly electron-withdrawing) directs meta coupling in Suzuki reactions.

- Bromine (moderately electron-withdrawing) requires higher activation energy, making it less reactive than iodine under standard conditions.

Computational modeling (DFT) can predict charge distribution and guide ligand selection for targeted coupling .

Data Contradiction Analysis

Q. Why do some studies report incomplete conversion in iodination steps despite using Selectfluor?

- Methodological Answer: Incomplete conversion may stem from:

- Residual Moisture: Hydrolysis of Selectfluor reduces its efficacy. Dry solvents over molecular sieves and use anhydrous Na2SO4 during workup.

- Iodine Excess: >1.2 equivalents of iodine can lead to polyiodination. Titrate iodine gradually and monitor via LC-MS.

- Side Reactions: Competing fluorination by Selectfluor can occur; mitigate with excess KI (2 equivalents) to regenerate iodine in situ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.